molecular formula C9H11ClN2O4 B11863491 (S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

Cat. No.: B11863491
M. Wt: 246.65 g/mol
InChI Key: WCBNHYIFJFBMKB-QRPNPIFTSA-N
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Description

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a nitrophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and glycine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-nitrobenzaldehyde and glycine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or nitric acid.

Major Products

    Reduction: 3-Amino-3-(4-aminophenyl)propanoic acid.

    Substitution: Various alkylated or acylated derivatives.

    Oxidation: 3-Amino-3-(4-nitrosophenyl)propanoic acid.

Scientific Research Applications

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: It is used in the study of enzyme-substrate interactions and protein engineering.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 3-(4-Nitrophenyl)propanoic acid
  • 4-Nitrophenylalanine

Uniqueness

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

(3S)-3-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

WCBNHYIFJFBMKB-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-].Cl

Origin of Product

United States

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